N-benzhydrylethanamine

Description

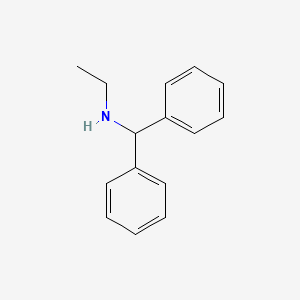

N-Benzhydrylethanamine (chemical formula: C₁₅H₁₇N), also known as (diphenylmethyl)(ethyl)amine, is a secondary amine characterized by a diphenylmethyl (benzhydryl) group attached to an ethylamine backbone . Its molecular structure (SMILES: CCNC(C1=CC=CC=C1)C2=CC=CC=C2) confers significant lipophilicity, making it a compound of interest in pharmaceutical and organic chemistry.

Properties

IUPAC Name |

N-benzhydrylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCBOSHPPYQRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydrylethanamine typically involves the reaction of benzhydryl chloride with ethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzhydrylethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary and tertiary amines, and various substituted ethanamines .

Scientific Research Applications

N-benzhydrylethanamine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-benzhydrylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-Benzhydrylethanamine belongs to a broader class of benzhydryl amines. Key structural analogues include:

- Benzhydrylamine (C₁₃H₁₃N): A primary amine with a diphenylmethyl group directly bonded to a single amino group (-NH₂) .

- Benzhydrylidene methylamine (C₁₄H₁₃N): An imine derivative where the benzhydryl group is conjugated to a methylamine via a nitrogen-carbon double bond .

- Benzphetamine (C₁₇H₂₁N): A substituted amphetamine featuring a benzhydryl group attached to a dimethylated ethylamine backbone, used clinically as an appetite suppressant .

- 2-(Benzhydryloxy)-N,N-dimethylethanamine (C₁₆H₂₁NO): An ether derivative with a benzhydryloxy substituent and a dimethylated ethylamine group .

Physicochemical Properties

The benzhydryl moiety enhances lipophilicity across all analogues, but substituents modulate solubility and reactivity:

- This compound : The ethyl group increases hydrophobicity compared to primary amines like benzhydrylamine.

- Benzhydrylidene methylamine : The imine bond introduces polarity and susceptibility to hydrolysis, contrasting with the stability of secondary amines .

- 2-(Benzhydryloxy)-N,N-dimethylethanamine : The ethoxy linker may improve solubility in polar solvents relative to purely hydrocarbon chains .

Data Tables

Research Findings

- Synthetic Methods : N-Methylbenzhydryl analogues are synthesized via reductive amination or microwave-assisted reactions, suggesting adaptable routes for this compound production .

- Biological Potential: Benzhydryl amines demonstrate antifungal activity (e.g., butenafine), implying that this compound derivatives could be optimized for similar applications .

- Structural Insights : Computational studies predict collision cross-sections and fragmentation patterns for this compound, aiding in analytical identification .

Biological Activity

N-benzhydrylethanamine, also known as diphenylmethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a benzhydryl group attached to an ethylamine backbone. This structure is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body:

- Receptor Binding : this compound has been shown to interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its affinity for these receptors may contribute to its psychoactive effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering levels of key neurotransmitters like serotonin and dopamine.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antidepressant Effects : Studies suggest that this compound may have antidepressant-like effects in animal models, potentially due to its action on serotonin receptors.

- Antitumor Activity : Preliminary investigations have indicated that this compound may possess antitumor properties. Its structural similarity to other compounds known for their anticancer effects warrants further exploration.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound led to significant reductions in depressive behaviors as measured by the forced swim test. The results indicated a potential mechanism involving serotonin receptor modulation.

Case Study 2: Antitumor Effects

In vitro studies using human cancer cell lines revealed that this compound inhibited cell proliferation. The IC50 values varied among different cell lines, suggesting selective activity. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 10.8 |

These findings indicate its potential as a lead compound for developing new anticancer therapies.

Toxicological Profile

Understanding the safety profile of this compound is crucial. Toxicological studies have shown that while the compound exhibits therapeutic potential, it also presents risks at higher concentrations. Observations include:

- Cytotoxicity : At elevated doses, this compound demonstrated cytotoxic effects on normal human cell lines.

- Neurotoxicity : Chronic exposure in animal models raised concerns about potential neurotoxic effects, necessitating careful dosage considerations in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.